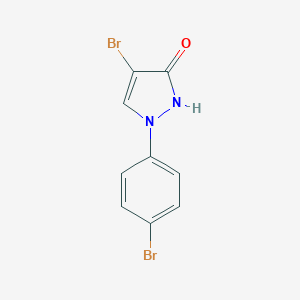![molecular formula C28H24N2O3 B299843 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299843.png)
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide, also known as DPA-MB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to have anti-tumor activity and neuroprotective effects. Another advantage is its ability to inhibit HDACs, which can play a role in the regulation of gene expression. However, one of the limitations of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its low yield in the synthesis process, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it inhibits HDACs and regulates gene expression. Additionally, further research is needed to optimize the synthesis method of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide to increase its yield and availability for research.
Synthesemethoden
The synthesis of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with diphenylacetyl chloride and 2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. The yield of the reaction is around 50%.
Wissenschaftliche Forschungsanwendungen
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
Produktname |
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide |
|---|---|
Molekularformel |
C28H24N2O3 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[(2,2-diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C28H24N2O3/c1-33-25-19-11-10-18-24(25)30-27(31)22-16-8-9-17-23(22)29-28(32)26(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19,26H,1H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
GARKZPAWNWMNMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)

![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)
![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B299783.png)
![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)